Cauloside C

Descripción general

Descripción

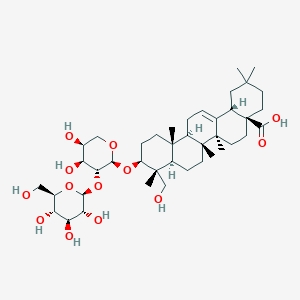

El Caulosido C es un glucósido triterpénico que se encuentra de forma natural y se aísla de la planta Caulophyllum robustum Maxim. Se caracteriza como hederagenina 3-O-β-D-glucopiranosil-(1→2)-α-L-arabinósido . Este compuesto se ha encontrado en otras plantas como Acebia quinata Decne y Caltha silvestris . El Caulosido C es conocido por sus actividades biológicas, incluidas las propiedades antiinflamatorias, citotóxicas y anticancerígenas .

Métodos De Preparación

El Caulosido C se aísla principalmente de fuentes naturales, específicamente de los rizomas y raíces de Caulophyllum robustum Maxim . El proceso de aislamiento implica la extracción con disolventes seguida de técnicas cromatográficas para purificar el compuesto . No existen rutas sintéticas ampliamente reportadas para el Caulosido C, ya que se obtiene principalmente a través de métodos de extracción natural.

Análisis De Reacciones Químicas

El Caulosido C experimenta varias reacciones químicas, que incluyen:

Oxidación: El Caulosido C se puede oxidar para formar diferentes derivados. Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Las reacciones de reducción pueden convertir el Caulosido C en sus formas reducidas utilizando reactivos como el borohidruro de sodio.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Cauloside C exhibits a range of biological activities, including:

- Anti-inflammatory Effects : Research indicates that this compound can suppress the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in activated microglia cells. This suggests its potential use in treating inflammation-related diseases .

- Cytotoxicity : Studies have shown that this compound has significant cytotoxic effects on various cell types, including sea urchin embryos and cancer cell lines. Its mechanism involves the disruption of cellular respiration and mitochondrial function, leading to cell death .

- Antioxidant Activity : The compound demonstrates protective effects against oxidative stress, which may be beneficial in preventing or treating oxidative damage-related diseases .

Anti-inflammatory Studies

A study published in 2012 investigated the anti-inflammatory effects of triterpene saponins isolated from blue cohosh. The findings demonstrated that these compounds, including this compound, significantly reduced the expression of inflammatory markers in vitro and in vivo models .

Cytotoxicity Assessment

Research conducted on the cytotoxic effects of this compound revealed that it exhibited concentration-dependent toxicity on various cancer cell lines. It was particularly effective against cells with high metabolic activity, suggesting a potential application in cancer therapy .

Mitochondrial Toxicity

A systematic review highlighted the mitochondrial toxicity associated with blue cohosh extracts, emphasizing the role of saponins like this compound in disrupting cellular respiration. This raises important considerations for its safety profile when used as a dietary supplement or herbal remedy .

Comparative Analysis with Related Compounds

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Cauloside A | Not specified | Less complex sugar moiety compared to this compound |

| Cauloside B | Not specified | Similar cytotoxic properties but different sugar composition |

| Caulophyllumine A | Not specified | Alkaloid structure with distinct pharmacological profiles |

| Caulophyllumine B | Not specified | Exhibits different biological activities compared to saponins |

This compound stands out due to its unique combination of multiple sugar units and specific biological activities that differentiate it from closely related compounds.

Mecanismo De Acción

El Caulosido C ejerce sus efectos a través de varios mecanismos:

Antiinflamatorio: El Caulosido C inhibe la expresión de la óxido nítrico sintasa inducible y las citocinas proinflamatorias, reduciendo la inflamación.

Formación de canales: Forma canales dependientes del pH en las membranas celulares, lo que lleva a la pérdida de iones potasio y la posterior lisis celular.

Comparación Con Compuestos Similares

El Caulosido C es similar a otros glucósidos triterpénicos como:

- Caulosido D

- Caulosido G

- Caulosido H

- Leonticina D

Estos compuestos comparten estructuras y actividades biológicas similares, pero difieren en sus enlaces glucosídicos y sus porciones de azúcar . El Caulosido C es único debido a sus enlaces glucosídicos específicos y sus potentes propiedades citotóxicas y antiinflamatorias .

Actividad Biológica

Cauloside C, a triterpenoid saponin derived from various plant species, particularly Caulophyllum robustum and Lonicera macrantha, exhibits significant biological activities. This article explores the pharmacological effects, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by its complex glycosidic structure, which contributes to its diverse biological activities. The molecular formula is . Its structural components include multiple sugar moieties attached to a triterpene backbone, which are crucial for its biological interactions.

Pharmacological Effects

1. Anti-inflammatory Activity

Research indicates that this compound possesses notable anti-inflammatory properties. In studies involving collagen-induced arthritis (CIA) models in mice, extracts containing this compound significantly reduced the levels of pro-inflammatory cytokines such as IL-1, IL-6, TNF-α, and PGE2. These effects were associated with decreased synovial membrane damage and inflammatory cell infiltration .

2. Cytotoxicity

this compound has been shown to exhibit cytotoxic effects on various cancer cell lines. It alters cell permeability and induces cell death through mechanisms that may involve the formation of pH-dependent channels . In vitro studies revealed its effectiveness against HL-60 leukemia cells and other malignancies .

3. Hemolytic Toxicity

While this compound demonstrates beneficial pharmacological properties, it also exhibits hemolytic toxicity at certain concentrations. Studies have indicated that it can cause significant hemolysis at concentrations as low as 30 μg/mL, attributed to its glycosidic structure .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Inflammatory Mediators : this compound suppresses the expression of inducible nitric oxide synthase (iNOS) and other pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation in vitro .

- Cell Membrane Interaction : Its cytotoxic effects are linked to alterations in cell membrane permeability and potential disruption of cellular homeostasis .

- Antioxidant Activity : Some studies suggest that compounds related to this compound may exert protective effects against oxidative stress, although specific data on this compound itself in this context is limited.

Study 1: Anti-Arthritic Effects

In a study evaluating the anti-arthritic effects of this compound using a CIA model in DBA/1J mice, significant improvements were observed in clinical scores and histopathological evaluations. The treatment group showed reduced limb swelling and inflammatory cell infiltration compared to the control group .

Study 2: Cytotoxicity Assessment

A separate investigation assessed the cytotoxic effects of this compound on HL-60 cells. The study demonstrated a dose-dependent increase in cytotoxicity, confirming its potential as an anti-cancer agent .

Data Summary

Propiedades

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H66O13/c1-36(2)13-15-41(35(49)50)16-14-39(5)21(22(41)17-36)7-8-26-37(3)11-10-27(38(4,20-43)25(37)9-12-40(26,39)6)53-34-32(28(45)23(44)19-51-34)54-33-31(48)30(47)29(46)24(18-42)52-33/h7,22-34,42-48H,8-20H2,1-6H3,(H,49,50)/t22-,23-,24+,25+,26+,27-,28-,29+,30-,31+,32+,33-,34-,37-,38-,39+,40+,41-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RROGHRHLBLVQSG-UUWFFIQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C2C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H66O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

767.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20853-58-1 | |

| Record name | Cauloside C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020853581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CAULOSIDE C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/909OGZ2782 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.